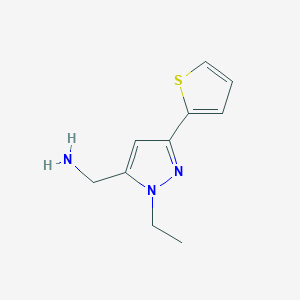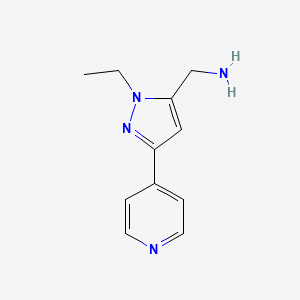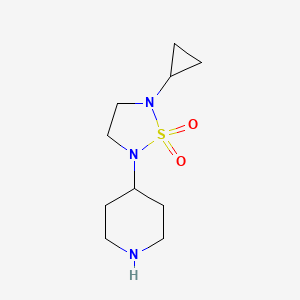
(3-Chloro-4-iodophenyl)methanamine hydrochloride
Descripción general
Descripción
“(3-Chloro-4-iodophenyl)methanamine hydrochloride” is a chemical compound with the formula C7H8Cl2IN . It is used in various scientific research and has been referenced in several peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methanamine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has demonstrated the utility of various methanamine derivatives in synthesizing new chemical compounds. For instance, Dekić et al. (2020) synthesized a novel coumarin derivative using (4-methoxyphenyl)methanamine, showcasing the potential of methanamine derivatives in creating new molecular structures with potentially significant properties Dekić et al., 2020.
Medicinal Chemistry and Drug Synthesis
Methanamine derivatives play a crucial role in the synthesis and improvement of pharmaceutical compounds. A study by Vukics et al. (2002) discusses the novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, highlighting the importance of methanamine derivatives in the development and optimization of pharmaceutical processes Vukics et al., 2002.
Photocytotoxicity and Cellular Imaging
Iron(III) complexes synthesized with methanamine derivatives have been researched for their photocytotoxic properties and potential applications in cellular imaging. Basu et al. (2014) reported on the synthesis of such complexes and their promising applications in generating reactive oxygen species and interacting with DNA under red light, indicating the potential of methanamine derivatives in medical imaging and therapy Basu et al., 2014.
Catalytic Reactions and Chemical Synthesis
The role of methanamine derivatives in facilitating and optimizing chemical reactions has been well documented. For example, Omar et al. (2014) explored the use of 1-(2-halophenyl)methanamines in a CuI-catalyzed domino reaction to efficiently synthesize substituted quinazolines, showcasing the versatility of methanamine derivatives in organic synthesis Omar et al., 2014.
Safety and Hazards
Propiedades
IUPAC Name |
(3-chloro-4-iodophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJAVWUSDQQQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1471348.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471350.png)



![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)

![3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid](/img/structure/B1471364.png)




![1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one](/img/structure/B1471371.png)